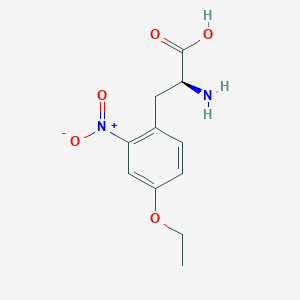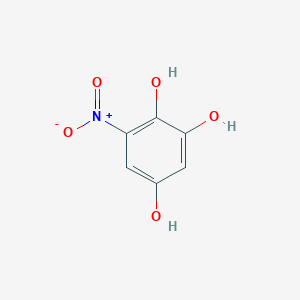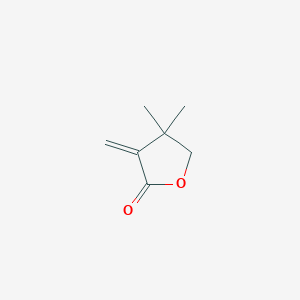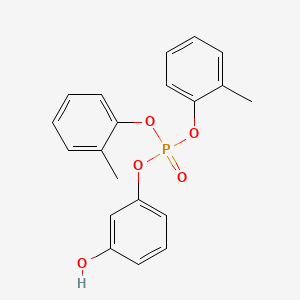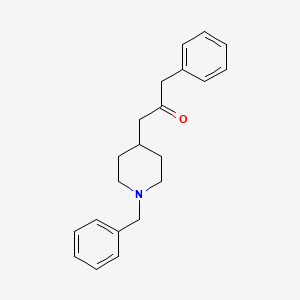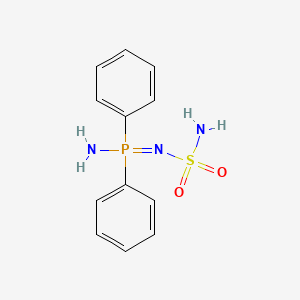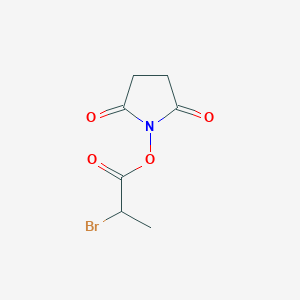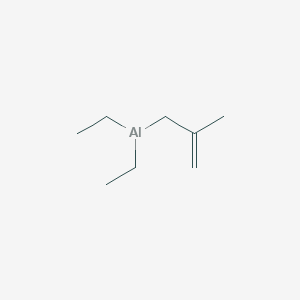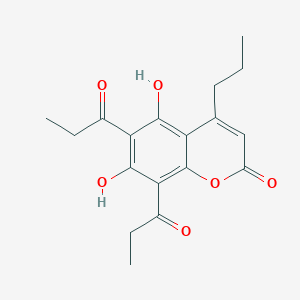
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes multiple hydroxyl groups and propyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzopyran core.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 7 positions can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Propyl Substitution: The propyl groups at the 4, 6, and 8 positions are introduced through alkylation reactions, typically using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Oxopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxopropyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the hydroxyl and oxopropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of bases or catalysts.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the oxopropyl groups can interact with enzymes and receptors. These interactions can modulate various biological processes, including oxidative stress, inflammation, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Esculetin: A dihydroxycoumarin with antioxidant and anti-inflammatory activities.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is unique due to its multiple functional groups, which provide a diverse range of chemical reactivity and biological activity. Its complex structure allows for specific interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
166983-60-4 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
5,7-dihydroxy-6,8-di(propanoyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C18H20O6/c1-4-7-9-8-12(21)24-18-13(9)16(22)14(10(19)5-2)17(23)15(18)11(20)6-3/h8,22-23H,4-7H2,1-3H3 |
InChI Key |
LUOPKCUAKFETTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C(=C12)O)C(=O)CC)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



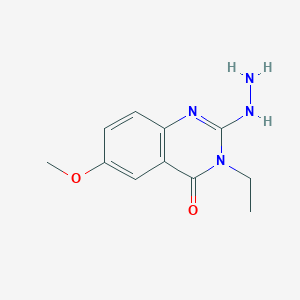
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
